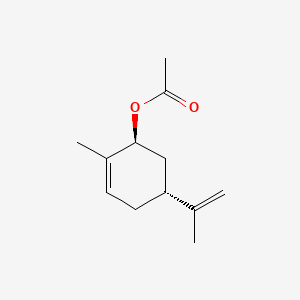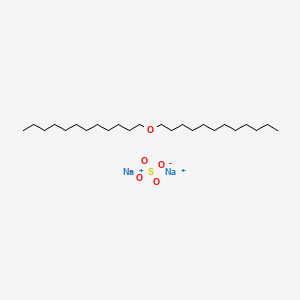![molecular formula C11H17N3O3S B1170801 N-[5-amino-2-(4-morpholinyl)phenyl]methanesulfonamide](/img/structure/B1170801.png)
N-[5-amino-2-(4-morpholinyl)phenyl]methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-amino-2-(4-morpholinyl)phenyl]methanesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a methanesulfonamide group attached to a phenyl ring, which is further substituted with an amino group and a morpholine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-amino-2-(4-morpholinyl)phenyl]methanesulfonamide typically involves the reaction of 5-amino-2-(morpholin-4-yl)aniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
N-[5-amino-2-(4-morpholinyl)phenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: The original amino compound.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
科学研究应用
N-[5-amino-2-(4-morpholinyl)phenyl]methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-[5-amino-2-(4-morpholinyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This can disrupt various biological pathways, leading to the desired therapeutic effects.
相似化合物的比较
Similar Compounds
- N-(5-amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide
- N-{2-methyl-5-[(6-phenylpyrimidin-4-yl)amino]phenyl}methanesulfonamide
- 6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine
Uniqueness
N-[5-amino-2-(4-morpholinyl)phenyl]methanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the morpholine ring and the sulfonamide group allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
属性
分子式 |
C11H17N3O3S |
|---|---|
分子量 |
271.335 |
IUPAC 名称 |
N-(5-amino-2-morpholin-4-ylphenyl)methanesulfonamide |
InChI |
InChI=1S/C11H17N3O3S/c1-18(15,16)13-10-8-9(12)2-3-11(10)14-4-6-17-7-5-14/h2-3,8,13H,4-7,12H2,1H3 |
InChI 键 |
YIHLCNGQVXMQFR-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)N)N2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








